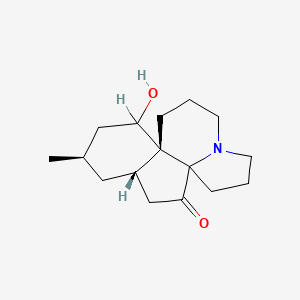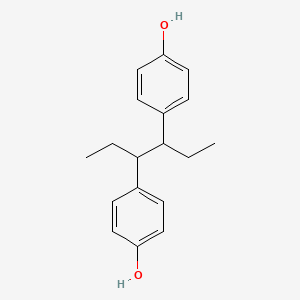
D-cellotriono-1,5-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-cellotriono-1,5-lactone is a trisaccharide. It derives from a D-glucono-1,5-lactone.
Applications De Recherche Scientifique
Formation and Characterization
- Formation of Cyclic Acetal and Ketal Derivatives : D-ribono-1,4-lactone reactions with benzaldehyde and acetone in acidic media lead to the formation of cyclic acetal and ketal derivatives. The 1H NMR spectra of the 1,5-lactone product show no conformational changes within a specific temperature range, offering insights into the thermodynamic stability and reaction kinetics of these compounds (Han et al., 1993).
Conformational Studies
- Conformations in Solution : The conformations of D-glucono-1,5-lactone and D-mannono-1,5-lactone in solution were studied using 1H- and 13C-NMR spectroscopy, revealing predominant conformations and providing a basis for understanding their solution behavior (Walaszek, 1982).
Interaction with Water
- Hydrolysis and Stability : Studies on the interconversion of D-glucono-1,5-lactone, D-gluconic acid, and D-glucono-1,4-lactone in water solutions highlight their stability and hydrolysis rates. This is crucial for understanding their behavior in aqueous environments (Combes & Birch, 1988).
Synthesis and Applications
- Chiral Building Blocks : The use of D-glucono-1,5-lactone in the synthesis of chiral building blocks for the construction of complex molecules like verbalactone and exophilin A demonstrates its utility in organic synthesis (Wu et al., 2009).
Gelation Properties
- Myofibrillar Protein Gelation : The acid-induced gelation of myofibrillar proteins using 1,5-glucono-δ-lactone at low temperatures provides insights into food science and the manipulation of protein structures (Ngapo et al., 1996).
Taste and Solution Properties
- Taste and Solution Properties : Exploring the taste and solution properties of D-glucono-1,5-lactone sheds light on its sensory attributes and how it interacts with solvents, which is significant for food chemistry applications (Parke et al., 1997).
Chemical Degradation Studies
- Degradation in Oxidative and Alkaline Medium : Research on the degradation of cellooligosaccharides in oxidative and alkaline mediums, involving D-glucono-1,5-lactone, provides important information for understanding its stability and reactivity under different conditions (Peng et al., 2010).
Propriétés
Nom du produit |
D-cellotriono-1,5-lactone |
|---|---|
Formule moléculaire |
C18H30O16 |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C18H30O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-15,17-28H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,17+,18+/m1/s1 |
Clé InChI |
OJYJVXIGXVWXKV-REIOPUSASA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC(=O)[C@@H]([C@H]3O)O)CO)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(=O)C(C3O)O)CO)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(=O)C(C3O)O)CO)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)

![4-[2-(Dipropylamino)ethyl]benzene-1,2-diol](/img/structure/B1195049.png)

